
Gambogenic Acid
Vue d'ensemble
Description
L’acide gambogique est un composé bioactif dérivé de la résine de l’arbre Garcinia hanburyi. Il s’agit d’une xanthone polyprenylée et d’un dérivé de l’acide gambogique. L’acide gambogique a suscité un intérêt considérable en raison de ses puissantes propriétés antitumorales et de sa toxicité systémique relativement faible par rapport à l’acide gambogique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’acide gambogique peut être synthétisé par diverses voies chimiques. Une méthode courante consiste à extraire le composé de la résine de Garcinia hanburyi à l’aide de solvants organiques. Le composé extrait est ensuite purifié par des techniques chromatographiques .
Méthodes de production industrielle
Dans les milieux industriels, l’acide gambogique est souvent produit en utilisant des procédés d’extraction et de purification à grande échelle. La résine est dissoute dans l’éthanol, et la solution est soumise à diverses étapes de purification, notamment la filtration, l’évaporation et la cristallisation, afin d’obtenir de l’acide gambogique pur .
Analyse Des Réactions Chimiques
Proteasomal Degradation of CIP2A
GEA induces rapid proteasomal degradation of cancerous inhibitor of protein phosphatase 2A (CIP2A), a key regulator of oncogenic signaling pathways . Key findings:
-
Mechanism : GEA triggers ubiquitination of CIP2A, targeting it for proteasomal degradation.
-
Kinetics : Western blot analysis showed a 50% reduction in CIP2A protein levels within 3 hours of GEA treatment (2.5 µM) .
-
Inhibition Studies : Cycloheximide (CHX), a protein synthesis inhibitor, failed to reverse CIP2A degradation, confirming post-translational regulation .
Epimerization at the C2 Center
GEA undergoes stereochemical erosion via epimerization at the C2 chromene center, forming epi-gambogenic acid (epi-GEA) . Key data:
Condition | epi-GEA:GEA Ratio | Isomerization Rate |
---|---|---|
100°C (CDCl₃) | 72:28 | 4 hours |
25°C (CDCl₃) | No conversion | 14 days |
DMSO (100°C) | 58:42 | 4 hours |
Mechanism : The reaction proceeds via an ortho-quinone methide intermediate, stabilized by polar solvents and heat .
Microtubule Disruption
GEA disrupts microtubule dynamics in breast cancer cells (MCF-7), leading to depolymerization and G2/M arrest . Key interactions:
-
Target : Tubulin subunits.
-
Effect : Reduces microtubule polymer bundles by 60% at 2.5 µM .
-
Pathway Activation : Induces phosphorylation of JNK-1 and p38 MAPK, promoting apoptosis .
Aurora A Kinase Interaction
GEA binds Aurora A kinase, a mitotic regulator, and downregulates its expression . Experimental data:
Treatment | Aurora A Levels (HCT116 cells) | Proliferation Inhibition |
---|---|---|
GEA (1 µM) | 45% reduction | 60% |
Thapsigargin | 35% reduction | 50% |
Mechanism : ER stress-induced calcium influx triggers Aurora A degradation, linked to GEA’s ability to activate stress pathways .
Applications De Recherche Scientifique
Anticancer Properties
Gambogenic acid exhibits significant anticancer effects across multiple types of cancer, including lung, colorectal, breast, and prostate cancers. Its mechanisms primarily involve the induction of apoptosis, modulation of cell cycle progression, and enhancement of chemosensitivity.
Small-Cell Lung Cancer
A study demonstrated that GNA inhibited the proliferation of SCLC cells and promoted apoptosis through modulation of apoptosis-related proteins. In vivo experiments with mouse models showed significant tumor reduction with low systemic toxicity .
Colorectal Cancer
In CRC models, GNA treatment resulted in decreased cell viability and increased apoptotic activity. The study highlighted the role of ER stress pathways in mediating these effects, suggesting a novel approach for CRC treatment .
Prostate Cancer
GNA exhibited antiproliferative effects in prostate cancer cells by inducing apoptosis and autophagy through reactive oxygen species-mediated pathways . This underscores its potential as a therapeutic agent for prostate malignancies.
Summary Table of Applications
Mécanisme D'action
L’acide gambogique exerce ses effets antitumoraux par le biais de plusieurs mécanismes :
Inhibition de l’homologue 2 de l’activateur de Zeste : L’acide gambogique agit comme un inhibiteur de l’homologue 2 de l’activateur de Zeste, empêchant la prolifération des cellules cancéreuses.
Induction de l’apoptose : Il induit l’apoptose dans les cellules cancéreuses en activant les voies des caspases.
Ferroptose et nécroptose : L’acide gambogique déclenche la ferroptose et la nécroptose, conduisant à la mort des cellules cancéreuses.
Régulation de l’autophagie : Il contrôle les processus d’autophagie dans les cellules cancéreuses, contribuant à ses effets antitumoraux.
Inhibition des métastases : L’acide gambogique entrave l’invasion et les métastases des cellules tumorales en régulant à la baisse les protéines liées aux métastases.
Comparaison Avec Des Composés Similaires
L’acide gambogique est souvent comparé à d’autres composés similaires, tels que l’acide gambogique, en raison de leurs similitudes structurales et de leurs propriétés pharmacologiques :
Acide gambogique : Les deux composés sont dérivés de Garcinia hanburyi et partagent des activités antitumorales similaires.
Autres xanthones polyprenylées : Des composés comme la mangostine et les dérivés de la xanthone présentent également des propriétés antitumorales, mais diffèrent par leurs mécanismes d’action et leur efficacité spécifiques.
Activité Biologique
Gambogenic acid (GNA), a polyprenylated xanthone derived from the resin of Garcinia hanburyi, has garnered attention for its diverse biological activities, particularly in the field of oncology. This article synthesizes current research findings on the biological activity of GNA, focusing on its anticancer properties, underlying mechanisms, and potential therapeutic applications.
Antitumor Effects
GNA has been extensively studied for its ability to inhibit the proliferation of various cancer cell lines, including small-cell lung cancer (SCLC), colorectal cancer (CRC), and bladder cancer. Key findings from recent studies are summarized in Table 1.
- Induction of Apoptosis : GNA induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. Studies have shown that it increases the levels of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : GNA causes cell cycle arrest at various phases depending on the concentration used. For instance, lower doses can induce G1 phase arrest, while higher doses may lead to S-phase arrest in SCLC cells .
- Autophagy : Recent findings suggest that GNA can induce aberrant autophagy, contributing to cell death in lung cancer cells . This mechanism may involve the regulation of autophagy-related proteins such as Beclin 1.
- Endoplasmic Reticulum Stress : GNA has been shown to activate endoplasmic reticulum stress pathways, leading to apoptosis in CRC cells .
- Inhibition of Metastasis : By downregulating metastasis-related proteins and signaling pathways such as NF-κB, GNA effectively reduces the invasive capabilities of various cancer types .
Case Studies
Several case studies have highlighted the efficacy of GNA in preclinical models:
- Study on SCLC : A study demonstrated that GNA significantly inhibited the proliferation of SCLC cells in vitro and in xenograft models, promoting apoptosis through caspase activation and cell cycle arrest .
- Colorectal Cancer Research : Another study reported that treatment with GNA led to a marked reduction in cell viability and induced apoptosis in CRC cell lines HCT116 and HT29, with a significant increase in sub-G1 phase cells indicative of apoptosis .
Safety Profile
GNA exhibits a favorable safety profile with low systemic toxicity observed in animal models. In studies involving mouse xenograft models, GNA administration did not result in significant adverse effects on vital organs, suggesting its potential for clinical application .
Propriétés
IUPAC Name |
(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16-/t24-,28+,37+,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWNBHCZYXWDOV-VSFMGBBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)C/C=C(/C)\C(=O)O)CC=C(C)C)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gambogenic acid exert its anticancer effects?
A1: [] this compound exhibits its anticancer effects through various mechanisms, including:
- Induction of Apoptosis: GNA activates both the death receptor and mitochondrial pathways of apoptosis, leading to the activation of caspases and ultimately cell death. This is supported by increased expression of Fas, cleaved caspase-3, -8, -9, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. []
- Cell Cycle Arrest: GNA induces cell cycle arrest primarily at the G0/G1 phase by downregulating cyclin D1, cyclin E, CDK4 and CDK6 and upregulating p53 and p21. This halts cell cycle progression and prevents uncontrolled proliferation. [, , ]
- Inhibition of Angiogenesis: GNA hinders the formation of new blood vessels, depriving tumors of the nutrients and oxygen required for growth. This effect is potentially linked to the modulation of the PI3K/Akt signaling pathway. []
Q2: What specific signaling pathways are involved in this compound's anticancer activity?
A2: [] Research indicates that GNA modulates several signaling pathways crucial for cancer cell survival and proliferation:
- PI3K/Akt/mTOR Pathway: GNA inhibits this pathway, which is frequently dysregulated in cancer and contributes to uncontrolled growth and survival. []
- NF-κB Pathway: GNA suppresses this pathway, known for its role in inflammation and tumor development. [, ]
- ERK1/2 Pathway: GNA affects the phosphorylation of ERK1/2 proteins, suggesting a role in modulating this pathway involved in cell growth and survival. []
- p38 MAPK Pathway: GNA upregulates the p38 MAPK cascade, contributing to its apoptosis-inducing effects. []
Q3: What is known about the absorption and distribution of this compound in the body?
A3: [] this compound demonstrates absorption throughout the intestinal segments, conforming to a passive diffusion mechanism. This makes it suitable for controlled-release formulations. Studies using a rat intestinal absorption model have shown that the absorption rate and concentration of GNA exhibit a linear relationship. [] Further research, using a specific and sensitive liquid chromatography-tandem mass spectrometry method, has enabled the evaluation of the pharmacokinetic behavior of GNA and gambogic acid in rats after oral administration of Garcinia hanburyi extracts. []
Q4: Are there any studies on the metabolism and excretion of this compound?
A4: [] While specific details on the metabolism and excretion of GNA are limited in the provided research, one study suggests potential interaction with drug-metabolizing enzymes. GNA was shown to induce the activities of CYP2C11 and CYP3A1 in rats after oral administration, potentially impacting its metabolism and the metabolism of other drugs. [] This highlights the need for further investigation into GNA's metabolic pathways and potential drug interactions.
Q5: What are the challenges associated with formulating this compound for clinical use?
A5: GNA, like many potent natural compounds, presents challenges in formulation due to its poor water solubility, which can hinder its bioavailability and therapeutic efficacy. []
Q6: What strategies are being explored to improve the delivery of this compound?
A6: Researchers are actively investigating various strategies to overcome these challenges and enhance GNA's therapeutic potential:
- Inclusion Complexes: Formulating GNA with hydroxypropyl-β-cyclodextrin enhances its solubility and facilitates its use in freeze-dried powder injections. []
- Nanosuspensions: Developing nanosuspensions of GNA with stabilizers like PVPK30 and PEG2000 improves its saturation solubility, dissolution velocity, and in vivo circulation time, ultimately enhancing its bioavailability and efficacy. []
- Self-Assembled Micelles: Creating micelles based on a GNA-phospholipid complex offers sustained-release properties, improving its water solubility and oral bioavailability. []
- Nanoparticles: Encapsulating GNA within functionalized polydopamine nanoparticles, further modified with folic acid and coated with sodium alginate, shows promise for targeted delivery to tumor sites, increasing its therapeutic efficacy and reducing off-target effects. []
- Folic Acid-Modified Nonionic Surfactant Vesicles: This approach enhances GNA delivery to cancer cells overexpressing the folate receptor, improving its therapeutic index. []
Q7: What are the future directions for this compound research?
A7: Future research directions for GNA should focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.